3-Butyl-7-(2,4-dihydroxy-6-pentylphenoxy)-3,5-dihydroxy-2-benzofuran-1-one
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Overview
Description
3-Butyl-7-(2,4-dihydroxy-6-pentylphenoxy)-3,5-dihydroxy-2-benzofuran-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple hydroxyl groups and a benzofuranone core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-7-(2,4-dihydroxy-6-pentylphenoxy)-3,5-dihydroxy-2-benzofuran-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuranone core, followed by the introduction of the butyl and pentylphenoxy groups. Common reagents used in these reactions include phenols, alkyl halides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving controlled temperatures, pressures, and the use of specific solvents to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-7-(2,4-dihydroxy-6-pentylphenoxy)-3,5-dihydroxy-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in halogenated or aminated derivatives.
Scientific Research Applications
3-Butyl-7-(2,4-dihydroxy-6-pentylphenoxy)-3,5-dihydroxy-2-benzofuran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Butyl-7-(2,4-dihydroxy-6-pentylphenoxy)-3,5-dihydroxy-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic rings can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-3,5-dihydroxy-7-(2,4-dihydroxy-6-pentylphenoxy)-1(3H)-isobenzofuranone
- 3-Butyl-3,5-dihydroxy-7-(2,4-dihydroxy-6-pentylphenoxy)-1(3H)-benzofuranone
Uniqueness
3-Butyl-7-(2,4-dihydroxy-6-pentylphenoxy)-3,5-dihydroxy-2-benzofuran-1-one stands out due to its specific arrangement of functional groups and the presence of both butyl and pentylphenoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H28O7 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-butyl-7-(2,4-dihydroxy-6-pentylphenoxy)-3,5-dihydroxy-2-benzofuran-1-one |
InChI |
InChI=1S/C23H28O7/c1-3-5-7-8-14-10-15(24)12-18(26)21(14)29-19-13-16(25)11-17-20(19)22(27)30-23(17,28)9-6-4-2/h10-13,24-26,28H,3-9H2,1-2H3 |
InChI Key |
PJVNXUCWWQWCSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)OC2=CC(=CC3=C2C(=O)OC3(CCCC)O)O |
Origin of Product |
United States |
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